3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
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Overview
Description
3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring and a bromopyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-3-carbaldehyde with cyclopentanone and hydrazine hydrate under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in ethanol as a solvent at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products
The major products formed from these reactions include substituted pyrazoles, N-oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloropyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 3-(5-Fluoropyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- 3-(5-Methylpyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Uniqueness
Compared to its analogs, 3-(5-Bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. This makes it a versatile intermediate for the synthesis of more complex molecules .
Properties
Molecular Formula |
C11H10BrN3 |
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Molecular Weight |
264.12 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
InChI |
InChI=1S/C11H10BrN3/c12-8-4-7(5-13-6-8)11-9-2-1-3-10(9)14-15-11/h4-6H,1-3H2,(H,14,15) |
InChI Key |
MYWFHLFCVOCMFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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